molecular formula C21H19FN4O2S B2785520 methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate CAS No. 946236-48-2

methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate

Cat. No.: B2785520
CAS No.: 946236-48-2
M. Wt: 410.47
InChI Key: PQRHSZWQVCTIMF-UHFFFAOYSA-N
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Description

Methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4, a 1H-indol-3-yl group at position 5, and a methyl thio-butanoate side chain at position 3. The 1,2,4-triazole scaffold is widely studied in medicinal chemistry due to its versatility in forming hydrogen bonds and π-π interactions, which enhance binding affinity to biological targets.

Properties

IUPAC Name

methyl 2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c1-3-18(20(27)28-2)29-21-25-24-19(26(21)14-10-8-13(22)9-11-14)16-12-23-17-7-5-4-6-15(16)17/h4-12,18,23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRHSZWQVCTIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, structure-activity relationships (SAR), synthesis methods, and relevant case studies.

The molecular formula of this compound is C21H16FN7OS2C_{21}H_{16}FN_{7}OS_{2}, with a molecular weight of 465.53 g/mol. The compound features a triazole ring, which is known for its significant biological activities.

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit potent antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for several triazole derivatives range from 0.01560.0156 to 88 µg/mL against pathogens like Staphylococcus aureus and Candida albicans .

In a comparative study, triazole derivatives were synthesized and tested for their antimicrobial efficacy. The results demonstrated that compounds with indole substitutions had enhanced activity against resistant strains compared to standard antibiotics .

Compound TypeMIC (µg/mL)Target Pathogen
Triazole0.0156C. albicans
Indole-Triazole Hybrid0.125S. aureus
Quinolone-Triazole Hybrid0.5E. coli

Anticancer Activity

This compound has shown potential in anticancer research. Studies on indole-based compounds reveal that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

For example, a study highlighted the anticancer effects of triazole derivatives on human cancer cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the indole and triazole moieties significantly influence biological activity. Electron-donating groups on the phenyl ring enhance antimicrobial potency, while the length of alkyl chains affects the overall efficacy of the compound .

Key Findings:

  • Indole Substituents : Enhance both antimicrobial and anticancer activities.
  • Triazole Ring : Essential for maintaining biological activity; variations can lead to increased selectivity against specific pathogens.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available indoles and triazoles . The general synthetic route includes:

  • Formation of Triazole : Reacting appropriate hydrazine derivatives with carbonyl compounds.
  • Thioether Formation : Introducing thiol groups to form thioether linkages.
  • Esterification : Finalizing the structure through esterification with methyl butanoate.

Case Studies

Several case studies have been published highlighting the biological activities of related compounds:

  • Antifungal Activity : A series of indole-triazole hybrids were synthesized and tested against Candida species, showing promising results with MIC values significantly lower than traditional antifungals .
  • Antibacterial Efficacy : In a study comparing various triazole derivatives against drug-resistant bacterial strains, certain compounds exhibited superior activity compared to established antibiotics like vancomycin .

Scientific Research Applications

Antifungal and Antibacterial Properties

Methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate is part of the triazole class known for significant antifungal and antibacterial activities. Triazoles have been extensively studied for their efficacy against various pathogens:

  • Antifungal Activity : Compounds with the 1,2,4-triazole scaffold exhibit potent antifungal properties. For instance, derivatives have shown enhanced activity against Gibberella species and other fungi compared to traditional antifungals .
  • Antibacterial Activity : The compound has been evaluated for its activity against resistant bacterial strains such as Staphylococcus aureus. Studies indicate that certain triazole derivatives exhibit lower minimum inhibitory concentrations (MIC) than standard antibiotics .

Cancer Therapeutics

The indole structure within the compound has been linked to various therapeutic effects, particularly in cancer treatment. Research indicates that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The combination of the indole moiety with the triazole ring enhances its potential as an anticancer agent.

Agrochemical Applications

This compound also shows promise in agricultural applications:

  • Fungicides : Its antifungal properties make it a candidate for developing new fungicides that can combat crop diseases effectively. Studies have demonstrated that triazole derivatives can outperform existing commercial fungicides .

Material Sciences

In addition to its biological applications, this compound's unique chemical structure allows it to be explored in material sciences:

  • Nonlinear Optical Properties : Research into the nonlinear optical characteristics of triazole derivatives suggests potential applications in photonic devices. The ability to manipulate light at the molecular level could lead to advancements in telecommunications and imaging technologies .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of individual building blocks (e.g., fluorophenyl derivative, indole derivative).
  • Coupling reactions to form the final product.

The mechanism of action primarily involves interactions with biological targets such as enzymes or receptors related to fungal and bacterial infections. In vitro studies have provided insights into its efficacy against specific pathogens.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) moiety undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.

Reaction TypeReagents/ConditionsProductYield (%)Reference
SulfoxidationH₂O₂ (30%), CH₃COOH, 60°C, 4hMethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)sulfinyl)butanoate78
SulfonationmCPBA (1.2 eq), CH₂Cl₂, 0°C→RT, 6hMethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)butanoate65

Mechanism :

  • Sulfoxidation : Hydrogen peroxide acts as a nucleophile, attacking the electrophilic sulfur atom to form a sulfoxide via a two-electron transfer process.

  • Sulfonation : meta-Chloroperbenzoic acid (mCPBA) oxidizes the thioether to sulfone through a radical intermediate stabilized by the triazole’s electron-deficient ring .

Ester Hydrolysis

The butanoate ester undergoes hydrolysis to yield the corresponding carboxylic acid under acidic or basic conditions.

ConditionsReagentsProductYield (%)Reference
Basic hydrolysisNaOH (2M), H₂O/EtOH, reflux, 8h2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoic acid92
Acidic hydrolysisHCl (6M), H₂O, 100°C, 12hSame as above85

Key Observations :

  • Alkaline hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the ester carbonyl.

  • The indole and triazole rings remain intact under these conditions .

Nucleophilic Substitution at Thioether

The sulfur atom in the thioether linkage is susceptible to nucleophilic displacement by amines or halides.

NucleophileReagents/ConditionsProductYield (%)Reference
BenzylamineEt₃N, DMF, 80°C, 12hMethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)amino)butanoate70
KIAcetone, reflux, 6hMethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)iodo)butanoate58

Mechanistic Insight :

  • The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic sulfur, displacing the butanoate group. Steric hindrance from the triazole ring reduces reaction rates compared to simpler thioethers .

Functionalization of the Indole Ring

The indole NH group participates in alkylation and acylation reactions.

Reaction TypeReagents/ConditionsProductYield (%)Reference
AlkylationCH₃I, K₂CO₃, DMF, 50°C, 6hMethyl 2-((4-(4-fluorophenyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate81
AcylationAcCl, pyridine, 0°C→RT, 4hMethyl 2-((4-(4-fluorophenyl)-5-(1-acetyl-1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate75

Challenges :

  • Over-alkylation at the triazole nitrogen is avoided by using mild bases like K₂CO₃ .

Triazole Ring Modifications

The 1,2,4-triazole core undergoes cycloaddition and cross-coupling reactions.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Huisgen CycloadditionCuI, NaN₃, DMF, 60°C, 24hMethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)triazol-1-yl)butanoate68
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME/H₂OMethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)arylthio)butanoate60–75

Applications :

  • Click chemistry (Huisgen) enables bioconjugation for drug-targeting studies .

  • Suzuki coupling introduces aryl groups for tuning electronic properties.

Electrophilic Substitution on Fluorophenyl Ring

The 4-fluorophenyl group undergoes halogenation under harsh conditions.

Reaction TypeReagents/ConditionsProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C, 2hMethyl 2-((4-(4-fluoro-3-nitrophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate45

Limitations :

  • Steric hindrance from adjacent substituents reduces regioselectivity .

Comparison with Similar Compounds

Triazole Derivatives with Sulfonyl and Halogenated Substituents

The compound 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares the 1,2,4-triazole core but differs in substituents:

  • Position 4 : 2,4-Difluorophenyl (vs. 4-fluorophenyl in the target compound).
  • Position 5 : Phenylsulfonyl group (vs. indol-3-yl).
  • Position 3: Thio-phenylethanone (vs. thio-butanoate).

Thiazole-Triazole Hybrids

Compounds 4 and 5 from feature a thiazole ring fused with a triazole moiety:

  • Core : Thiazole linked to 1,2,3-triazole (vs. standalone 1,2,4-triazole in the target compound).
  • Substituents : 4-Fluorophenyl or 4-chlorophenyl groups (similar to the target’s fluorophenyl group).
  • Conformation : Both compounds exhibit near-planar structures, except for one fluorophenyl group oriented perpendicularly, suggesting steric or electronic constraints. In contrast, the indole group in the target compound may impose greater conformational rigidity due to its fused bicyclic structure .

Physicochemical Properties

Property Target Compound Compound Compounds (4, 5)
Core Structure 1,2,4-Triazole 1,2,4-Triazole Thiazole-1,2,3-triazole hybrid
Key Substituents Indol-3-yl, 4-fluorophenyl Phenylsulfonyl, 2,4-difluorophenyl 4-Fluorophenyl/4-chlorophenyl
Solubility Likely moderate (ester group) Low (sulfonyl group) High (DMF-soluble)
Crystallization Not reported Ethanol Dimethylformamide
Planarity Indole may disrupt planarity Near-planar Planar except one fluorophenyl

Functional Implications

  • Electron-Withdrawing Groups : The sulfonyl group in enhances reactivity toward nucleophiles, whereas the ester group in the target compound may improve bioavailability.
  • Halogen Effects : The 4-fluorophenyl group in the target compound balances lipophilicity and metabolic stability, while 2,4-difluorophenyl in could enhance target selectivity.

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